molecular formula C15H19N3O4S B2404426 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 1164539-66-5

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2404426
CAS No.: 1164539-66-5
M. Wt: 337.39
InChI Key: PPBJRDPHVMWSGG-PEZBUJJGSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a nitro group, a methoxyethyl side chain, and a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved by the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.

    Introduction of the Nitro Group: The nitro group is introduced through nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Attachment of the Methoxyethyl Side Chain: The methoxyethyl side chain is incorporated via alkylation reactions, typically using methoxyethyl halides in the presence of a base.

    Formation of the Pivalamide Moiety: The final step involves the formation of the pivalamide moiety through the reaction of the intermediate compound with pivaloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol, hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    6-Bromobenzo[d]thiazol-2(3H)-one: Another benzo[d]thiazole derivative with similar structural features.

    3-((Benzo[d]thiazol-2-ylimino)methyl)-4H-chromen-4-one: A compound with a benzo[d]thiazole core and chromenone moiety.

Uniqueness

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide is unique due to its combination of a nitro group, methoxyethyl side chain, and pivalamide moiety, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structure, characterized by a nitro group, a methoxyethyl side chain, and a pivalamide moiety, suggests significant potential for various biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, pharmacological effects, and mechanisms of action.

Chemical Structure and Synthesis

The compound's synthesis typically involves several steps:

  • Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions using 2-aminobenzenethiol and suitable aldehydes or ketones.
  • Nitration : The introduction of the nitro group is performed using nitrating agents like nitric acid.
  • Alkylation : The methoxyethyl group is attached via alkylation reactions with methoxyethyl halides.

The resulting structure is depicted as follows:

 Z N 3 2 methoxyethyl 6 nitrobenzo d thiazol 2 3H ylidene pivalamide\text{ Z N 3 2 methoxyethyl 6 nitrobenzo d thiazol 2 3H ylidene pivalamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural features to this compound. For instance, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound B7A4311-4Induces apoptosis, inhibits AKT and ERK pathways
Compound 4iA5492-5Inhibits cell migration and proliferation

The active compound B7 demonstrated significant inhibition of IL-6 and TNF-α levels in RAW264.7 macrophages, indicating its anti-inflammatory properties alongside anticancer effects .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Cell Proliferation : It may modulate signaling pathways related to cell growth and survival, particularly through inhibition of the AKT and ERK pathways.
  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, leading to reduced tumor growth.
  • Inflammatory Response : By decreasing pro-inflammatory cytokines, it may help alleviate inflammation associated with tumor progression.

Additional Biological Activities

Beyond anticancer properties, benzothiazole derivatives have been explored for their antibacterial and neuroprotective activities. Research indicates that modifications to the benzothiazole nucleus can enhance these activities significantly.

Case Studies

  • Antitumor Activity : A study evaluated a series of benzothiazole derivatives for their efficacy against A431 and A549 cells, revealing that compounds structurally similar to this compound exhibited promising anticancer activity through various assays including MTT and flow cytometry .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of benzothiazole compounds, demonstrating a reduction in inflammatory markers in vitro, which supports the potential use of such compounds in treating inflammatory diseases alongside cancer .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-15(2,3)13(19)16-14-17(7-8-22-4)11-6-5-10(18(20)21)9-12(11)23-14/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBJRDPHVMWSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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